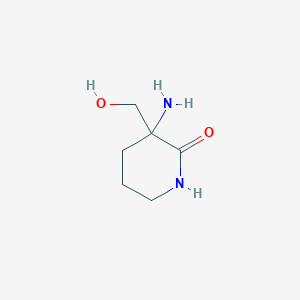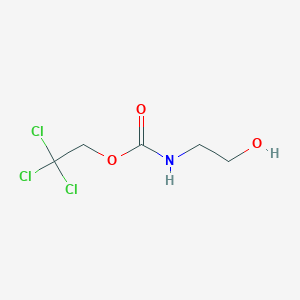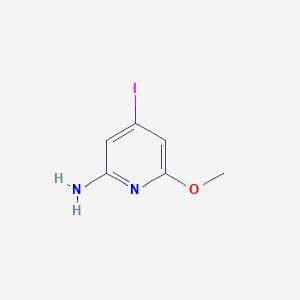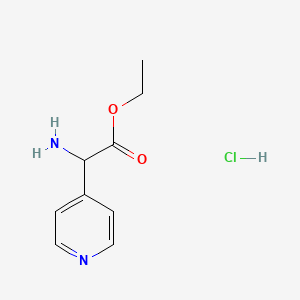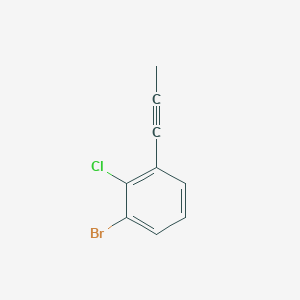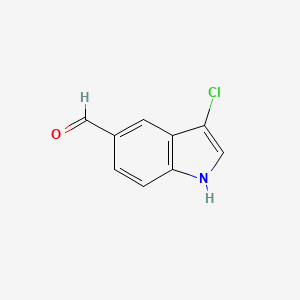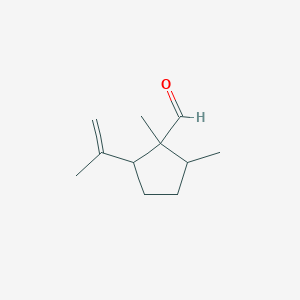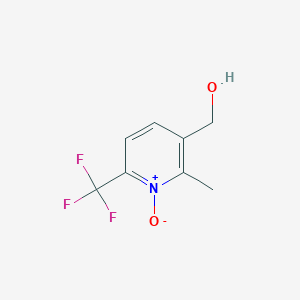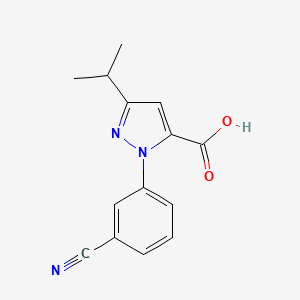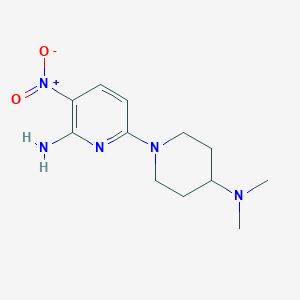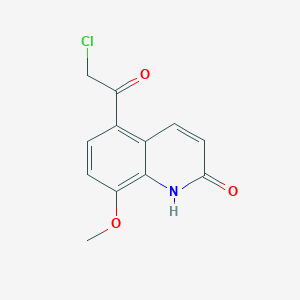
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- typically involves multi-step organic reactions. One common method includes the initial formation of the quinolinone core, followed by the introduction of the 2-chloroacetyl and 8-methoxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures that the industrial production is both economically viable and environmentally friendly.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinolinone analogs.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2(1H)-Quinolinone, 5-acetyl-8-methoxy-: Similar structure but lacks the chlorine atom in the acetyl group.
2(1H)-Quinolinone, 5-(2-bromoacetyl)-8-methoxy-: Similar structure but with a bromine atom instead of chlorine.
2(1H)-Quinolinone, 5-(2-chloroacetyl)-6-methoxy-: Similar structure but with the methoxy group at the 6-position.
Uniqueness
The presence of the 2-chloroacetyl group at the 5-position and the methoxy group at the 8-position gives 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- unique chemical properties and potential applications. These modifications can influence its reactivity, biological activity, and overall utility in various fields of research and industry.
属性
CAS 编号 |
59827-94-0 |
|---|---|
分子式 |
C12H10ClNO3 |
分子量 |
251.66 g/mol |
IUPAC 名称 |
5-(2-chloroacetyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H10ClNO3/c1-17-10-4-2-7(9(15)6-13)8-3-5-11(16)14-12(8)10/h2-5H,6H2,1H3,(H,14,16) |
InChI 键 |
MRGNVJDXYOQCJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)C(=O)CCl)C=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


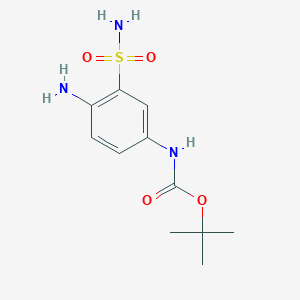
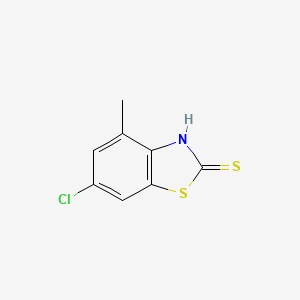
![1-(3-Chloro-4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8638010.png)
